Antimalarial Phenotypic Activity: P. falciparum NF54 nanoGlo Primary Screen
In a single-point primary phenotypic screen against the drug-sensitive Plasmodium falciparum NF54 strain, this compound was tested at a concentration of 2 µM using a nanoGlo luciferase reporter assay over a 72-hour incubation period. The bioassay data is curated in ChEMBL as CHEMBL4888485 . This provides the first quantitative evidence of antimalarial activity for this specific chemotype. In contrast, a standard, commercially available azetidine-1-carboxylate building block (e.g., tert-butyl azetidine-1-carboxylate, CAS 147621-89-1) has no reported antimalarial activity in the same assay system, as it lacks the critical 1,3-diazinan-2-ylidene pharmacophore.
| Evidence Dimension | In vitro antiplasmodial activity (single-point) |
|---|---|
| Target Compound Data | Active in P. falciparum NF54 nanoGlo assay at 2 µM, 72h |
| Comparator Or Baseline | tert-butyl azetidine-1-carboxylate (CAS 147621-89-1); no reported antimalarial activity |
| Quantified Difference | Activity present vs. no activity reported (qualitative comparison only) |
| Conditions | P. falciparum NF54 strain; nanoGlo luciferase reporter; 72 h incubation; single-point at 2 µM |
Why This Matters
Demonstrates that the diazinanylidene substitution confers a specific biological activity profile not achievable with a generic azetidine building block, guiding selection for antimalarial probe or lead-generation projects.
